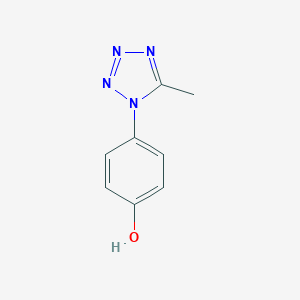

4-(5-methyl-1H-tetrazol-1-yl)phenol

Description

Historical Context and Significance of Tetrazole Heterocycles

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by the Swedish chemist J. A. Bladin. nih.gov Initially, the synthesis of these compounds was challenging due to harsh reaction conditions and the limited availability of starting materials. numberanalytics.com However, advancements in synthetic organic chemistry have since made tetrazole synthesis more efficient and accessible. numberanalytics.com

Tetrazoles are five-membered aromatic heterocycles containing one carbon and four nitrogen atoms. nih.gov Their high nitrogen content contributes to their thermal stability and makes them valuable in the field of energetic materials. numberanalytics.comwikipedia.org In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. wikipedia.orgrawdatalibrary.netbohrium.comscirp.org This is due to their similar pKa values, which allow them to be deprotonated at physiological pH, and their planar structure which is advantageous for receptor-ligand interactions. wikipedia.orgrawdatalibrary.net The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can enhance a drug molecule's ability to penetrate cell membranes. rawdatalibrary.net This bioisosteric relationship has been a driving force behind the incorporation of tetrazole moieties into a wide array of pharmaceuticals, including antihypertensive drugs like losartan (B1675146) and candesartan. wikipedia.org The versatility of tetrazoles extends to their use as intermediates and building blocks in the synthesis of more complex molecules. numberanalytics.com

Table 1: General Properties and Significance of Tetrazole Heterocycles

| Feature | Description | Significance |

|---|---|---|

| Structure | Five-membered aromatic ring with one carbon and four nitrogen atoms. numberanalytics.comresearchgate.net | High nitrogen content, planar structure. numberanalytics.comrawdatalibrary.net |

| Discovery | First synthesized by J. A. Bladin in 1885. nih.gov | Laid the foundation for a rich field of heterocyclic chemistry. |

| Bioisosterism | Acts as a non-classical bioisostere of the carboxylic acid group. wikipedia.orgrawdatalibrary.net | Crucial for the design of drugs with improved pharmacological profiles. bohrium.com |

| Physicochemical Properties | High thermal stability, acidic nature (similar pKa to carboxylic acids). numberanalytics.comrawdatalibrary.net | Enables use in energetic materials and as a key functional group in pharmaceuticals. wikipedia.org |

| Applications | Pharmaceuticals, energetic materials, photography, agriculture. wikipedia.orgresearchgate.netnih.gov | Demonstrates the broad utility of this chemical class. |

Overview of the Phenolic Tetrazole Structural Motif

The phenolic tetrazole structural motif, as exemplified by 4-(5-methyl-1H-tetrazol-1-yl)phenol, combines the features of a phenol (B47542) with a tetrazole ring. Phenols are a class of organic compounds where a hydroxyl group is directly attached to an aromatic ring. They are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties. nih.gov The fusion of a phenol with a tetrazole ring creates a scaffold with potential for diverse biological interactions.

The synthesis of phenolic tetrazoles can be achieved through various synthetic routes. A common method involves the reaction of a phenol-containing starting material with reagents that facilitate the formation of the tetrazole ring. For instance, aryloxy tetrazoles have been prepared by reacting phenols with cyanogen (B1215507) bromide, followed by the addition of sodium azide (B81097). nih.gov The specific substitution pattern on both the phenol and tetrazole rings can be tailored to modulate the molecule's properties.

Research Imperatives for this compound and Related Derivatives

The research impetus for this compound and its derivatives stems from the proven success of the tetrazole scaffold in drug discovery. researchgate.net While specific research on this compound itself is part of the broader exploration of chemical space for new drug candidates, studies on structurally related compounds highlight the potential therapeutic applications.

For example, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been investigated as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer. nih.gov This indicates that the phenolic scaffold linked to a nitrogen-containing heterocycle is a promising framework for targeting specific enzymes. Furthermore, a study on phenylsulfonylpiperazine derivatives, which included a tetrazole-containing compound, identified a potent and selective agent against luminal breast cancer cells. mdpi.com Specifically, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone showed significant cytotoxicity against the MCF7 cell line. mdpi.com

These findings underscore the primary research imperative for compounds like this compound: the exploration of their potential as new therapeutic agents, particularly in oncology. The modular nature of their synthesis allows for the creation of libraries of related compounds, which can then be screened for various biological activities.

Table 2: Research Highlights of Related Phenolic Heterocyclic Compounds

| Compound Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives | Steroid Sulfatase (STS) Inhibitors for Breast Cancer | Derivatives showed significant STS inhibitory potency. | nih.gov |

| Phenylsulfonylpiperazine Derivatives with a Tetrazole Moiety | Cytotoxicity against Breast Cancer Cells | A derivative showed high potency and selectivity against luminal breast cancer cells (MCF7). mdpi.com | mdpi.com |

| Thymol-based Tetrazole Derivatives | Anticancer Activity | 2-(4H-1,2,4-triazole-3-yl)thioacetamide thymol (B1683141) derivatives exhibited promising anti-cancer activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyltetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQZGPBQMWZVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587936 | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157124-41-9 | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157124-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 5 Methyl 1h Tetrazol 1 Yl Phenol and Analogues

Classical and Contemporary Approaches to 1-Substituted Tetrazole Synthesis

The formation of the 1-substituted tetrazole core is a foundational aspect of synthesizing the target compound and its analogs. Over the years, a variety of methods have been established, with cycloaddition reactions being a cornerstone.

Cycloaddition Reactions in the Formation of 1H-Tetrazoles

The [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition, is the most prevalent and efficient method for constructing the tetrazole ring. nih.govresearchgate.netnih.gov This reaction typically involves the combination of a nitrile and an azide (B81097) source. nih.govresearchgate.net The scope of this reaction is broad, accommodating a variety of nitriles, including aromatic, alkyl, and vinyl nitriles, as well as thiocyanates and cyanamides. organic-chemistry.org

To overcome the activation energy barrier associated with this reaction, various catalysts and promoters have been employed. nih.govacs.org These include both homogeneous and heterogeneous systems. Lewis acids such as zinc salts (e.g., ZnBr₂) and copper salts (e.g., CuSO₄·5H₂O) have proven effective in catalyzing the cycloaddition. organic-chemistry.orgresearchgate.netscielo.br Nanocatalysts, including those based on copper, zinc oxide, and magnetic nanoparticles like Fe₃O₄, have gained attention due to their high efficiency, recyclability, and environmentally friendly nature. amerigoscientific.comrsc.org For instance, nanocrystalline ZnO has been used to synthesize 5-substituted-1H-tetrazoles with high yields. amerigoscientific.com

The Ugi-azide multicomponent reaction represents another powerful cycloaddition-based strategy, allowing for the one-pot synthesis of 1,5-disubstituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source. researchgate.netresearchgate.net This approach offers high bond-forming efficiency and rapid access to complex tetrazole derivatives. beilstein-journals.org

Table 1: Comparison of Catalysts in [3+2] Cycloaddition for Tetrazole Synthesis

| Catalyst System | Substrates | Key Advantages | Reference(s) |

|---|---|---|---|

| Zinc Bromide (ZnBr₂) | Nitriles, Sodium Azide | Well-established, effective for various nitriles | core.ac.ukmdpi.com |

| Copper(II) Sulfate (CuSO₄·5H₂O) | Aryl and Alkyl Nitriles, Sodium Azide | Readily available, environmentally friendly, good yields | scielo.br |

| Nanocrystalline Zinc Oxide (ZnO) | Nitriles, Sodium Azide | High yields, recyclability | amerigoscientific.com |

| Cobalt(II) Complex | Organonitriles, Sodium Azide | Homogeneous catalysis, excellent yields under mild conditions | nih.govacs.org |

| Fe₃O₄-based Nanocatalysts | Nitriles, Sodium Azide | Magnetic recovery, reusability, green synthesis | amerigoscientific.comrsc.org |

Functionalization Strategies for Phenolic Precursors

The synthesis of tetrazolylphenols necessitates strategies for introducing the tetrazole moiety onto a phenolic precursor or constructing the phenol (B47542) from a tetrazole-containing starting material. A common approach involves the functionalization of a pre-existing phenol. nih.gov The phenolic hydroxyl group is highly reactive and often requires protection during subsequent synthetic steps to prevent unwanted side reactions. scirp.orgrsc.org

A variety of protecting groups are available for phenolic hydroxyls, including ethers (e.g., benzyl, methyl), silyl (B83357) ethers (e.g., TBDMS, TIPS), and esters (e.g., acetyl, benzoyl). scirp.orglibretexts.orghighfine.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. libretexts.org For instance, the tetrafluoropyridyl (TFP) group has been introduced as a robust protecting group for phenols, stable to a range of conditions and readily cleaved under mild protocols. rsc.org

Alternatively, functionalization can occur directly on the aromatic ring of an unprotected phenol through C-H activation strategies, offering a more atom-economical route to substituted phenols. researchgate.net The reactivity of phenols towards electrophilic aromatic substitution can also be exploited to introduce functionalities that can later be converted into a tetrazole ring. mdpi.com

Targeted Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol

The specific synthesis of this compound often involves a multi-step sequence starting from readily available precursors.

Multi-step Reaction Sequences and Pathway Optimization

A plausible and frequently utilized pathway to synthesize this compound begins with a substituted aniline (B41778). One documented approach involves the synthesis of 1-aryl substituted tetrazoles through the condensation of an appropriate aniline with triethyl orthoformate and sodium azide. nih.govnih.gov For the target compound, this would likely start from a protected p-aminophenol.

Another strategy involves the reaction of (4-hydroxyphenyl)acetonitrile with an azide source. A related synthesis of 4-[10H-phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol starts with 4-hydroxybenzaldehyde, which is converted to the corresponding α-cyanohydrin derivative and then cyclized with sodium azide to form the tetrazole ring. semanticscholar.org This highlights a potential route starting from 4-hydroxybenzonitrile.

Oxidative Dimerization Routes for Related Tetrazole Derivatives

While not a direct synthesis of the monomeric target compound, oxidative dimerization presents a method for creating novel, larger structures based on tetrazole-phenol building blocks. Research has demonstrated the synthesis of 1,2-bis(4-(5-methyl-1H-tetrazol-1-yl)phenyl)diazenes through the oxidative dimerization of corresponding anilines. researchgate.net This suggests the potential for developing methodologies that could link units of this compound or its precursors to form dimeric or polymeric materials with unique properties. Such C-C or N-N bond-forming reactions are a growing area of interest in materials science.

Emerging Synthetic Strategies in Tetrazole Chemistry

The field of tetrazole synthesis is continuously evolving, with new methodologies being developed to improve efficiency, safety, and environmental friendliness.

One significant advancement is the use of continuous flow chemistry. core.ac.ukmit.edunih.gov Flow reactors offer enhanced safety, particularly when working with potentially hazardous reagents like azides, by minimizing the volume of reactants at any given time. core.ac.ukmit.edu This technology allows for safer operation at elevated temperatures and pressures, often leading to higher yields and shorter reaction times. core.ac.uk Flow systems have been successfully applied to the synthesis of 5-substituted 1H-tetrazoles and even complex drug molecules like valsartan. acs.org

Photochemical methods are also emerging as a powerful tool. For instance, UV light has been used to convert tetrazoles into pyrazolines in a reagent-free "photo-click" strategy, demonstrating the potential of light-mediated transformations in heterocyclic chemistry. thieme-connect.com

Furthermore, the development of novel catalytic systems remains a major focus. This includes the design of more active and selective homogeneous catalysts, such as specific cobalt(II) complexes, and the engineering of highly efficient and recyclable heterogeneous nanocatalysts. nih.govamerigoscientific.comrsc.orgtandfonline.com These advanced catalysts are key to developing greener and more sustainable synthetic protocols for tetrazoles. dntb.gov.ua

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. rasayanjournal.co.in The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved product yields and purity. arkat-usa.orgresearchgate.net These advantages stem from the efficient and rapid heating of the reaction mixture, a process fundamentally different from conventional heating methods. rasayanjournal.co.in

In the context of synthesizing tetrazole derivatives, microwave irradiation can be particularly advantageous for the key cycloaddition step. The synthesis of pyrazoline derivatives, which, like tetrazoles, are five-membered heterocyclic compounds, has been shown to be significantly more efficient under microwave conditions compared to conventional heating. researchgate.net For instance, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides proceeded smoothly under microwave irradiation without the need for a catalyst, resulting in shorter reaction times and better yields. rasayanjournal.co.inresearchgate.net

While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided literature, the general principles and observed benefits in the synthesis of analogous heterocyclic compounds strongly suggest its applicability. The reaction of a substituted phenol with the necessary reagents to form the tetrazole ring would likely be accelerated under microwave irradiation. A comparative study on the synthesis of 2-(4,5-dihydro-5-(tetrazolo[1,5-a]quinoline-4-yl)-1H-pyrazol-3-yl)-substituted phenols highlighted that microwave irradiation significantly reduced the reaction time compared to conventional heating. researchgate.net

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Hours | Moderate | arkat-usa.org |

| Microwave Irradiation | Minutes | Increased | arkat-usa.orgresearchgate.net |

Catalytic Methodologies: Heterogeneous Catalysts and Nanoparticle Applications

The use of heterogeneous catalysts and nanoparticles represents a significant advancement in the green synthesis of tetrazole derivatives. nih.govcncb.ac.cn These catalysts offer numerous advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and often enhanced catalytic activity due to their high surface area-to-volume ratio. nih.govresearchgate.net

A wide array of nanomaterials have been successfully employed as catalysts for tetrazole synthesis. rsc.orgnih.gov These can be broadly categorized into several classes:

Magnetic Nanoparticles: These catalysts, typically based on an iron oxide (Fe₃O₄) core, are highly attractive due to their straightforward magnetic separation from the reaction medium. amerigoscientific.com The surface of these nanoparticles can be functionalized with various organic ligands or metal complexes to enhance their catalytic activity. For example, Fe₃O₄ nanoparticles functionalized with a Schiff base-copper(II) complex have been used for the synthesis of 1- and 5-substituted 1H-tetrazoles in water, demonstrating high efficiency and reusability. nih.gov Other examples include Fe₃O₄@chitin, Fe₃O₄@tryptophan–La, and Fe₃O₄-adenine-Zn, which have all proven effective in producing high yields of tetrazoles in short reaction times. amerigoscientific.com

Copper-Based Nanomaterials: Copper-based nanocatalysts are versatile due to the variable oxidation states of copper, which can facilitate different reaction pathways. amerigoscientific.com Heterogeneous nano-catalysts with immobilized copper have been widely used in the synthesis of tetrazole derivatives. amerigoscientific.com

Carbon-Based Nanomaterials: Materials like carbon nanotubes and graphene serve as excellent supports for catalysts due to their high stability and large surface area. amerigoscientific.com For instance, a multi-walled carbon nanotube-supported copper(II) catalyst has been shown to be efficient for the synthesis of both 1-substituted and 5-substituted-1H-tetrazoles, offering high yields and the ability to be recycled. amerigoscientific.com

Other Metal and Metal Oxide Nanoparticles: Nanocrystalline zinc oxide (ZnO) has been utilized as an efficient heterogeneous acid catalyst for the synthesis of 5-substituted-1H-tetrazoles, providing high product yields and excellent recyclability. amerigoscientific.com Additionally, nickel zirconium phosphate (B84403) and β-Ni(OH)₂ nanoparticles have been identified as effective catalysts. amerigoscientific.com Palladium-arginine complexes immobilized on boehmite nanoparticles represent a green catalytic system with broad substrate compatibility and reusability. amerigoscientific.com

The general procedure for these catalytic syntheses often involves the reaction of a nitrile with an azide source in the presence of the catalyst. For the synthesis of 1-substituted tetrazoles, an amine, an orthoformate, and an azide are typically reacted together. nih.gov The use of these nanocatalysts often allows for milder reaction conditions and, in some cases, solvent-free reactions, further contributing to the green credentials of these methodologies. researchgate.netamerigoscientific.com

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide | Water | 40 | High (up to 97%) | nih.gov |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Benzaldehyde, Hydroxylamine hydrochloride, Sodium azide | Water | 40 | High | nih.gov |

| Nanocrystalline ZnO | Nitriles, Sodium azide | - | 120-130 | 69-82 | amerigoscientific.com |

| Fe₃O₄@fibroin-SO₃H | Nitriles, Sodium azide | Solvent-free | Mild | Excellent | researchgate.net |

| Fe₃O₄@tryptophan–La | Nitriles, Sodium azide | - | - | High | amerigoscientific.com |

Spectroscopic and Crystallographic Elucidation of 4 5 Methyl 1h Tetrazol 1 Yl Phenol Architecture

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized or isolated chemical compounds. For 4-(5-methyl-1H-tetrazol-1-yl)phenol, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular identity. While this compound is commercially available (CAS 157124-41-9), comprehensive, peer-reviewed spectral data is not widely published. matrixscientific.com Therefore, the following sections describe the expected spectral characteristics based on established principles and data from analogous structures.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally found in the range of 9-11 ppm in DMSO-d₆. rsc.org The protons on the para-substituted benzene (B151609) ring are expected to form a characteristic AA'BB' system, appearing as two doublets. The two protons ortho to the hydroxyl group would be shielded and appear upfield (around 6.9-7.2 ppm), while the two protons ortho to the electron-withdrawing tetrazole ring would be deshielded and appear downfield (around 7.7-8.0 ppm). rsc.orgrsc.org The methyl group attached to the tetrazole ring would present as a sharp singlet, typically in the region of 2.4-2.6 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbon atom of the methyl group is expected at the most upfield position (around 9-15 ppm). The four distinct carbon atoms of the phenyl ring would have chemical shifts influenced by their substituents; the carbon bearing the -OH group (C-OH) would be found significantly downfield (around 158-162 ppm), while the carbon attached to the tetrazole ring (C-N) would be in the 130-135 ppm range. The two carbons ortho to the hydroxyl group would appear around 116-118 ppm, and the two carbons ortho to the tetrazole ring would be found near 125-128 ppm. rsc.org The carbon atom within the tetrazole ring (C5) is also expected to have a characteristic chemical shift in the range of 145-155 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted ¹³C NMR Chemical Shift (δ, ppm) in DMSO-d₆ |

| -CH₃ | ~2.5 (s, 3H) | ~10 |

| Ar-H (ortho to -OH) | ~7.1 (d, J ≈ 8.8 Hz, 2H) | ~117 |

| Ar-H (ortho to Tetrazole) | ~7.8 (d, J ≈ 8.8 Hz, 2H) | ~127 |

| Ar-C (ipso to Tetrazole) | - | ~133 |

| C5 (in Tetrazole) | - | ~150 |

| Ar-C (ipso to -OH) | - | ~160 |

| -OH | ~10.2 (br s, 1H) | - |

Note: This table represents predicted values based on spectroscopic principles and data from analogous compounds. s = singlet, d = doublet, br = broad.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. For this compound, the spectrum would be characterized by several key absorption bands. A prominent, broad band is expected in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded phenolic group. rsc.org The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. Vibrations characteristic of the tetrazole and benzene rings (C=N and C=C stretching) are expected in the fingerprint region, typically between 1615 and 1450 cm⁻¹. rsc.orgrsc.org A strong C-O stretching band for the phenol (B47542) is also anticipated around 1250 cm⁻¹.

Table 2: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2950 - 2850 | Medium-Weak |

| C=N / C=C Stretch (Ring) | 1615 - 1450 | Medium-Strong |

| C-O Stretch (Phenol) | ~1250 | Strong |

Note: This table represents predicted values based on spectroscopic principles.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its fragmentation patterns. For this compound (C₈H₈N₄O), the molecular weight is 176.18 g/mol . sigmaaldrich.com In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 177. A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. researchgate.net This would lead to a significant fragment ion at m/z 149. Further fragmentation of the phenolic portion could also occur.

X-ray Crystallography of Phenolic Tetrazole Derivatives

X-ray crystallography provides precise information about the solid-state arrangement of molecules, including bond lengths, bond angles, and intermolecular forces that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related phenolic and aryl tetrazole derivatives allows for a detailed understanding of its likely structural characteristics. yu.edu.jo

The solid-state architecture of phenolic tetrazoles is heavily influenced by non-covalent interactions. Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The acidic proton of the phenolic -OH group is a strong hydrogen bond donor. It can form robust hydrogen bonds with the nitrogen atoms of the tetrazole ring from a neighboring molecule, which act as hydrogen bond acceptors. nih.govacs.org This interaction is a dominant force in the crystal packing of many phenols and nitrogen-containing heterocycles, often leading to the formation of chains or dimeric motifs. nih.govnih.gov

Crystallographic Insights into Tetrazole Ring Planarity and Tautomeric Forms

In the absence of a specific crystal structure for this compound, the planarity of its tetrazole ring and its preferred tautomeric form in the solid state can be inferred from established knowledge of tetrazole chemistry and the crystallographic data of analogous compounds.

Tetrazole Ring Planarity

The tetrazole ring is an aromatic system, and as such, it is inherently planar. X-ray diffraction studies of various 5-substituted-1H-tetrazoles consistently demonstrate this planarity. For instance, in related structures, the dihedral angle between the tetrazole ring and an attached phenyl ring can vary, but the tetrazole moiety itself maintains a flat conformation. This planarity is a consequence of the sp² hybridization of the nitrogen and carbon atoms within the ring and the delocalization of π-electrons across the five-membered ring. It is therefore highly probable that the tetrazole ring in this compound is also planar.

Tautomeric Forms

Substituted tetrazoles can exist in different tautomeric forms. For a compound like this compound, where the phenol group is attached to the N1 position of the tetrazole ring, the primary tautomerism to consider involves the position of the substituent on the tetrazole ring itself, which is fixed in this case (1,5-disubstituted).

The other potential tautomerism for tetrazoles in general involves the position of the proton in monosubstituted or certain fused tetrazole systems, which can exist as 1H, 2H, or the less stable 5H tautomers. Theoretical calculations have shown that the 5H tautomer is significantly higher in energy and generally not observed experimentally. In the case of this compound, the substituents at positions 1 and 5 (the p-hydroxyphenyl group and the methyl group, respectively) preclude this type of tautomerism. The structure is locked as the 1,5-disubstituted isomer.

The key structural questions for this compound in a crystal lattice would revolve around the conformation of the molecule, specifically the dihedral angle between the phenol and tetrazole rings, and the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring. Crystallographic studies on similar tetrazole derivatives often reveal extensive hydrogen-bonding networks that stabilize the crystal packing.

Without experimental data, further discussion on the precise bond lengths, bond angles, and intermolecular interactions for this compound remains speculative.

Computational Chemistry and Theoretical Investigations of 4 5 Methyl 1h Tetrazol 1 Yl Phenol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electron distribution and energy levels within a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. rsc.orgnih.gov DFT methods are used to determine the optimized geometry, electronic properties, and spectroscopic features of tetrazole derivatives and related phenolic compounds. researchgate.net

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. rsc.org Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.net Such studies provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on 5-(4-chlorophenyl)-1H-tetrazole have been performed to understand its ground state structural and electronic properties. researchgate.net The analysis of the electronic structure also involves examining the molecular electrostatic potential (MEP), which helps in identifying the sites within the molecule that are prone to electrophilic and nucleophilic attack. researchgate.netmalayajournal.org For example, in many tetrazole derivatives, the negative potential sites are typically located on the nitrogen atoms, while positive potentials are found around hydrogen atoms. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers insights into intramolecular interactions, such as charge delocalization and hyperconjugative interactions, which are crucial for the stability of the molecule. researchgate.net For example, in a substituted tetrazole, the stabilization energy arising from the interaction between donor and acceptor orbitals can be quantified, highlighting the interactions that contribute most to the molecule's stability. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the Frontier Molecular Orbital (FMO) theory of chemical reactivity. researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. malayajournal.orgacs.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. malayajournal.orgacs.org A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

Theoretical studies on various tetrazole derivatives and other heterocyclic compounds provide valuable data on their frontier orbital energies. acs.orgajchem-a.comresearchgate.net The HOMO-LUMO gap is a key factor influencing a molecule's electronic and optical properties. ajchem-a.com For instance, in a study of 4-substituted cinnolines, the HOMO-LUMO energy gap was found to be a significant stability index, with a larger gap indicating greater stability for applications in optical devices. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds

| Compound/Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2H-tetrazole-OH | -7.668 | -3.039 | 4.629 | acs.org |

| 2H-tetrazole-CN | -8.621 | -3.791 | 4.830 | acs.org |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.632 | -1.621 | 4.011 | malayajournal.org |

| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | - | - | 3.1 | rsc.org |

Note: The data presented is for analogous compounds, as specific values for 4-(5-methyl-1H-tetrazol-1-yl)phenol were not available in the reviewed literature.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in its electron distribution. A harder molecule is generally less reactive. orientjchem.org

Global Softness (S) is the reciprocal of hardness and is a measure of the molecule's reactivity. orientjchem.org

These parameters are calculated using the energies of the frontier orbitals. acs.org Studies on tetrazole-pyrimidine hybrids have shown that substituents can significantly influence these reactivity descriptors. orientjchem.orgresearchgate.net For example, the introduction of a methoxy (B1213986) group was found to increase the reactivity of the molecule. orientjchem.org

Local reactivity can be predicted using Fukui indices , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis allows for a detailed understanding of which atoms are most likely to participate in a chemical reaction. researchgate.net

Table 2: Global Reactivity Descriptors for a Tetrazole-Pyrimidine Hybrid (PTH_1)

| Descriptor | Value | Reference |

|---|---|---|

| Chemical Hardness (η) | High (most stable) | orientjchem.orgresearchgate.net |

| Chemical Potential (μ) | High (retains electrons) | orientjchem.org |

Note: The data presented is for an analogous compound, as specific values for this compound were not available in the reviewed literature.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques are invaluable for exploring how a molecule like this compound might interact with biological systems, such as proteins and enzymes. These methods are particularly crucial in the field of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govuobaghdad.edu.iq This method is widely used to understand the binding modes of potential drugs and to screen virtual libraries of compounds for their potential biological activity. nih.govajgreenchem.com

For tetrazole derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, including enzymes implicated in bacterial infections and cancer. nih.govuobaghdad.edu.iqhealthinformaticsjournal.com For example, docking studies have been conducted on tetrazole derivatives against the sterol 14-alpha demethylase (CYP51) of Candida albicans, a key enzyme in fungal cell membrane biosynthesis. ajgreenchem.comajgreenchem.com These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. healthinformaticsjournal.com In some cases, the tetrazole ring itself is involved in multiple hydrogen bonds with the receptor. nih.gov

The results of docking studies are often expressed as a binding affinity or docking score, which provides an estimate of the strength of the interaction. nih.gov For instance, in a study of tetrazole derivatives as potential antimicrobials, one compound exhibited a higher binding affinity to the target protein than the reference drug. nih.govnih.gov

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This is crucial as only specific conformations may be able to bind effectively to a biological target.

For flexible molecules like this compound, which has a rotatable bond between the phenol (B47542) and tetrazole rings, multiple low-energy conformations may exist. DFT calculations can be used to explore the potential energy surface of a molecule, identifying the various conformers and the transition states that connect them. uc.pt For example, a study on 1,2,4-oxadiazole (B8745197) derivatives investigated different conformers and found them to be thermodynamically stable within a small energy range. nih.gov Understanding the conformational preferences and the energy landscape is essential for a complete picture of the molecule's behavior and its potential interactions in a biological environment.

Biological Activities and Structure Activity Relationship Sar Studies of 4 5 Methyl 1h Tetrazol 1 Yl Phenol Analogues

General Pharmacological Relevance of Tetrazole Derivatives

Tetrazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of biological activities. isfcppharmaspire.comresearchgate.netbenthamdirect.com These activities include antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, and antihypertensive properties. nih.govhilarispublisher.comhilarispublisher.comnih.gov The versatility of the tetrazole moiety makes it a valuable component in the design of novel therapeutic agents. researchgate.nethilarispublisher.com

Tetrazole as a Bioisosteric Replacement for Carboxylic Acids

One of the most important features of the tetrazole ring in medicinal chemistry is its role as a bioisostere for the carboxylic acid group. researchgate.netbenthamdirect.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The tetrazole group and the carboxylic acid group share several key characteristics, including their acidic nature (with similar pKa values), planar structure, and ability to participate in hydrogen bonding. nih.govnih.gov

This bioisosteric relationship offers several advantages in drug design. Replacing a carboxylic acid with a tetrazole can lead to:

Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid group. tandfonline.comnih.gov

Enhanced Lipophilicity: This substitution can increase the lipophilicity of a molecule, which may improve its absorption and distribution in the body. nih.govtandfonline.com

Increased Bioavailability: As a result of improved metabolic stability and lipophilicity, tetrazole-containing drugs often exhibit better oral bioavailability. nih.govtandfonline.com

Reduced Side Effects: In some cases, the replacement of a carboxylic acid with a tetrazole has been shown to reduce the toxic side effects of a drug. nih.govnih.gov

Role of the Tetrazole Moiety as a Versatile Pharmacophore

Beyond its function as a bioisostere, the tetrazole moiety itself acts as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.nethilarispublisher.com The unique electronic and steric properties of the tetrazole ring, including its planarity and the presence of four nitrogen atoms, allow it to interact with various biological targets. researchgate.net This inherent activity contributes to the broad spectrum of pharmacological effects observed in tetrazole derivatives. isfcppharmaspire.comresearchgate.net The ability of the tetrazole scaffold to be readily functionalized allows for the creation of diverse chemical libraries for screening and optimization of biological activity. nih.gov

Antimicrobial Activities

Tetrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against both bacteria and fungi. isfcppharmaspire.combenthamdirect.com

Antibacterial Efficacy and Spectrum

Numerous studies have highlighted the antibacterial activity of tetrazole derivatives against a wide range of Gram-positive and Gram-negative bacteria. isfcppharmaspire.comjournalajocs.com The introduction of a tetrazole moiety into other antibacterial scaffolds has been shown to enhance their efficacy. nih.gov For instance, some tetrazole-based compounds have shown promising activity against multidrug-resistant strains, a growing concern in global health. isfcppharmaspire.com

The antibacterial mechanism of certain tetrazole derivatives involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. nih.gov

Table 1: Examples of Antibacterial Activity of Tetrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |

| Imide-tetrazoles (Compounds 1, 2, 3) | Staphylococcus aureus (clinical strains T5592, T5591), Staphylococcus epidermidis (clinical strains 5253, 4243) | MIC = 0.8 µg/mL | nih.gov |

| Benzimidazole-tetrazole derivatives (e1, b1, c1, d1) | Enterococcus faecalis | MICs = 1.2, 1.3, 1.8, 2.1 µg/mL | ajgreenchem.com |

| Tetrazole derivative 2a | Klebsiella pneumoniae | MIC = 8 µg/mL | nih.gov |

| Tetrazole derivative 2b | Escherichia coli | MIC = 8 µg/mL | nih.gov |

| Tetrazole derivative 2b | Klebsiella pneumoniae | MIC = 4 µg/mL | nih.gov |

| Tetrazole derivatives 2h and 4h | Not specified | Activity at 50 µg/mL | researchgate.net |

Antifungal Efficacy and Spectrum

Tetrazole derivatives have also emerged as a promising class of antifungal agents. benthamdirect.comnih.gov They have shown activity against various fungal pathogens, including species of Candida, Aspergillus, and Fusarium. ajgreenchem.comnih.gov The search for new antifungal drugs is critical due to the rise of fungal resistance to existing treatments. nih.gov

The mode of action for some antifungal tetrazole derivatives involves the disruption of the fungal cell wall. nih.gov Molecular docking studies have suggested that some tetrazole derivatives may inhibit fungal enzymes like sterol 14-α demethylase (CYP51), which is a key enzyme in ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. ajgreenchem.com

Table 2: Examples of Antifungal Activity of Tetrazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/Inhibition | Reference |

| 2,5-disubstituted tetrazole derivatives (5c, 5d) | Candida albicans | High cell growth inhibition (97-99%) at 0.0313-16 µg/mL | nih.gov |

| Benzimidazole-tetrazole derivative (e1) | Candida glabrata | MIC = 0.98 µg/mL (three times more effective than fluconazole) | ajgreenchem.com |

| Benzimidazole-tetrazole derivative (d1) | Candida albicans | MIC = 7.4 µg/mL (similar to fluconazole) | ajgreenchem.com |

| Tetrazole derivatives bearing pyrrolidine (B122466) moiety (3aC, 3aD) | Candida albicans (biofilm) | Active in vitro and in vivo | nih.gov |

| Tetrazole derivative (SU7) | Candida albicans | Highest activity at 30 mg/ml | journalajocs.com |

Anti-inflammatory and Analgesic Properties

The tetrazole scaffold is a key feature in the design of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Many tetrazole derivatives have demonstrated potent anti-inflammatory and analgesic activities in various preclinical models. nih.govnih.gov

The anti-inflammatory action of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. nih.gov By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional NSAIDs. nih.gov

Several studies have synthesized and evaluated tetrazole derivatives for their ability to reduce edema and pain in animal models. nih.govnih.gov For example, certain 5,6-dichloroindan-1-yl-tetrazole derivatives have shown significant analgesic and anti-inflammatory effects comparable to standard drugs like phenylbutazone (B1037) and indomethacin. nih.gov Furthermore, some tetrazole derivatives have been shown to decrease the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Table 3: Examples of Anti-inflammatory and Analgesic Activity of Tetrazole Derivatives

| Compound/Derivative Class | Activity | Model/Assay | Reference |

| 5-(5',6'-dichloroindan-1'-yl)-tetrazole (12a) | Significant analgesic and anti-inflammatory activity | Acetic acid-induced writhing (mice), Carrageenan-induced rat paw edema | nih.gov |

| Pyrazoline derivatives (9b, 8b) | Potent central and/or peripheral analgesic activities | Not specified | nih.gov |

| Tetrazole derivative (61) | Most potent anti-inflammatory compound in the series | Carrageenan-induced rat paw edema | nih.gov |

| Tetrazolobenzimidazole derivatives (3a, 3c, 3g) | Anti-inflammatory activity comparable to diclofenac | Carrageenan-induced paw edema | nih.gov |

| Trimethoxy derivatives (3c, 5c) | Better anti-inflammatory activity than celecoxib | Not specified | |

| Tetrazole derivative (AC2-T4) | 359% analgesic activity | Tail Flick method | ymerdigital.com |

| 1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea (B33335) (DPMU) | Promising anti-inflammatory activity | Carrageenan induced paw edema | sphinxsai.com |

Antineoplastic and Anticancer Investigations

Analogues of 4-(5-methyl-1H-tetrazol-1-yl)phenol have demonstrated significant potential as antineoplastic and anticancer agents. The tetrazole moiety is a key pharmacophore in the design of novel anticancer drugs due to its metabolic stability and ability to mimic the carboxylic acid group present in many biologically active molecules. benthamdirect.comnih.gov

Research into tetrazole derivatives has revealed their cytotoxic effects against a range of human cancer cell lines. For instance, a study on (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, an analogue, reported a potent cytotoxic effect against the MCF7 breast cancer cell line with an IC50 value of 4.48 μM. nih.gov This particular compound also exhibited a high selective index of 35.6, indicating a greater effect on cancer cells compared to non-tumoral cells. nih.gov Further investigations showed that this compound could significantly inhibit the migration and proliferation of luminal breast cancer cells, potentially by upregulating the expression of E-Cadherin, a key protein in suppressing tumor metastasis. nih.gov

Other studies on different tetrazole derivatives have also shown promising anticancer activity. For example, certain tetrazole derivatives have exhibited significant cytotoxicity against HT-29 colon cancer cells, with IC50 values for some compounds being 69.99 μg/mL and 87.91 μg/mL. researchgate.net Moderate activity was also observed against MDA-MB-231 breast cancer cells. researchgate.net The introduction of a tetrazole ring into other heterocyclic systems, such as oxazole-pyrimidine, has also yielded compounds with remarkable anticancer activity against prostate (PC3 & DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com Specifically, a derivative with a 3,4,5-trimethoxy group on the phenyl ring attached to the tetrazole showed potent activity against all tested cell lines. tandfonline.com

Furthermore, new (tetrazol-5-yl)methylindole derivatives have been synthesized and evaluated for their anticancer activity against the human liver carcinoma cell line (HepG2). nih.gov Within this series, arylidine-substituted tetrazole derivatives were identified as the most active compounds. nih.gov The collective findings from these studies underscore the potential of designing analogues of this compound as effective and selective anticancer agents. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected Tetrazole Analogues

| Compound/Derivative Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 | 4.48 μM | nih.gov |

| Tetrazole derivative | HT-29 | 69.99 μg/mL | researchgate.net |

| Tetrazole derivative | HT-29 | 87.91 μg/mL | researchgate.net |

| Tetrazole derivative | MDA-MB-231 | 86.73 μg/mL | researchgate.net |

| Tetrazole-oxazole-pyrimidine derivative (with 3,4,5-trimethoxy phenyl) | PC3 | 0.14 ± 0.086 µM | tandfonline.com |

| Tetrazole-oxazole-pyrimidine derivative (with 3,4,5-trimethoxy phenyl) | A549 | 1.36 ± 0.67 µM | tandfonline.com |

| Tetrazole-oxazole-pyrimidine derivative (with 3,4,5-trimethoxy phenyl) | MCF-7 | 0.72 ± 0.064 µM | tandfonline.com |

| Tetrazole-oxazole-pyrimidine derivative (with 3,4,5-trimethoxy phenyl) | DU-145 | 0.61 ± 0.058 µM | tandfonline.com |

| Arylidine substituted (tetrazol-5-yl)methylindole | HepG2 | Most active in series | nih.gov |

Antiviral and Anti-tubercular Potential

The structural framework of this compound analogues has been explored for its potential in combating viral and mycobacterial infections. The tetrazole ring is a recurring motif in the design of antiviral and anti-tubercular agents. researchgate.net

In the realm of antiviral research, tetrazole derivatives have shown activity against a variety of viruses. For instance, a series of tetrazole analogues of the broad-spectrum antipicornavirus compound, Win 54954, were synthesized. nih.gov One such analogue, with a three-carbon linkage between an isoxazole (B147169) and the phenyl ring, demonstrated a minimum inhibitory concentration (MIC80) of 0.20 μM against 15 rhinovirus serotypes. nih.gov Other studies have investigated tetrazole phosphonic acids and their analogues for their effects on Herpes Simplex Viruses (HSV-1 and HSV-2) and influenza virus. nih.gov While their efficacy against HSV was limited, 5-(phosphonomethyl)-1H-tetrazole and its thiophosphono- analogue were found to be more effective inhibitors of the influenza virus transcriptase than phosphonoacetic acid. nih.gov More recent research has focused on 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines, which have shown moderate antiviral activity against the influenza A virus. mdpi.com

Regarding anti-tubercular activity, a key target for new drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov While many potent DprE1 inhibitors are nitroaromatic compounds, the exploration of tetrazole-containing scaffolds as potential DprE1 inhibitors is an active area of research. nih.govnih.gov The search for novel chemical scaffolds for antituberculosis agents has identified several promising leads, and the versatility of the tetrazole ring makes it a candidate for incorporation into such scaffolds. nih.govresearchgate.net

Other Significant Biological Modulations

Antihypertensive Activity

Analogues of this compound have been investigated for their potential as antihypertensive agents. The tetrazole group is a well-established bioisostere for the carboxylic acid functionality and is a key component of several angiotensin II receptor antagonists used in the treatment of hypertension. researchgate.netnih.govwikipedia.org Losartan (B1675146), a prominent example, features a tetrazole ring on a biphenyl (B1667301) scaffold. wikipedia.org The acidic nature of the tetrazole ring is crucial for its high affinity to the AT1 receptor. researchgate.net Studies have shown that the tetrazole ring in these antagonists binds to a subsite within the receptor pocket, involving interactions with residues such as Lys199 and His256. nih.gov This interaction, however, is not a conventional salt bridge but rather an unusual lysine-aromatic interaction. nih.gov The successful application of the tetrazole moiety in established antihypertensive drugs suggests that novel analogues of this compound could be designed to exhibit similar or improved antihypertensive properties.

Antioxidant Mechanisms

The antioxidant potential of phenolic compounds is well-documented, and the inclusion of a tetrazole ring can modulate this activity. The antioxidant capacity of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group, thereby scavenging free radicals and terminating chain reactions. mdpi.comnih.gov

Studies on various tetrazole derivatives have demonstrated their antioxidant properties. For example, a series of new 5-thio-substituted tetrazole derivatives showed moderate activity in antimicrobial and antioxidant screenings. mdpi.com In another study, synthesized tetrazolium compounds exhibited very good antioxidant properties, with some being more potent than the reference compounds BHA and Trolox. mdpi.com The mechanism of action for these compounds is believed to involve radical scavenging. The synthesis of novel tetraphenolic compounds has also highlighted the importance of multiple hydroxyl groups for enhanced antioxidant performance. mdpi.comnih.gov The combination of the phenol (B47542) group in this compound with the stable tetrazole ring presents a promising scaffold for the development of new antioxidants.

Enzyme Inhibition Studies (e.g., PDE3A, PDE3B, DprE1)

Analogues of this compound have been investigated as inhibitors of various enzymes, including phosphodiesterases (PDEs) and DprE1.

A significant study focused on the inhibition of human phosphodiesterases PDE3A and PDE3B by a group of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives. researchgate.netderpharmachemica.com These enzymes are crucial in regulating cyclic nucleotide signaling. The study revealed that the inhibitory processes for both PDE3A and PDE3B are orbitally controlled. researchgate.net The development of selective PDE3B inhibitors is of particular interest for the treatment of obesity and diabetes, as this isoform is predominant in adipocytes and the endocrine pancreas, while PDE3A is more prevalent in cardiovascular tissues. google.com The synthesis of hybrid compounds containing nucleobases and a tetrazole ring has also yielded potent PDE3A inhibitors. nih.gov

As mentioned in section 5.5, DprE1 is a critical enzyme for the survival of Mycobacterium tuberculosis. Benzothiazinones (BTZs) are potent covalent inhibitors of DprE1, and their mechanism involves the reductive activation of a nitro group. nih.govnih.gov Researchers have explored replacing the nitro group with other electrophilic warheads to achieve covalent inhibition without the need for activation. nih.gov The tetrazole scaffold, while not a direct electrophilic warhead, can be incorporated into molecules designed to interact with the DprE1 active site.

Emerging Applications and Advanced Research Frontiers for 4 5 Methyl 1h Tetrazol 1 Yl Phenol

Coordination Chemistry and Ligand Design

The tetrazole ring's multiple nitrogen atoms make it an excellent ligand for coordinating with metal ions. lifechemicals.com This property is central to the use of 4-(5-methyl-1H-tetrazol-1-yl)phenol and its derivatives in coordination chemistry and ligand design. The ability to form stable complexes with a variety of metals has opened up avenues for the creation of novel metal-organic frameworks (MOFs) and other coordination compounds with tailored properties. lifechemicals.comresearchgate.net

Research has demonstrated that tetrazole derivatives can act as versatile ligands, coordinating to metal centers through different nitrogen atoms, leading to a diversity of structural motifs. For instance, studies on similar tetrazole-based ligands have revealed the formation of one-dimensional chains, two-dimensional networks, and complex three-dimensional frameworks. rsc.orgrsc.org The specific structure is influenced by factors such as the metal salt used and the coordination modes of the ligand. rsc.org

Applications in Materials Science

The unique properties of tetrazole compounds, including this compound, make them valuable in the field of materials science. numberanalytics.comresearchgate.net Their high nitrogen content and thermal stability are particularly advantageous for the development of advanced materials. numberanalytics.com

One area of significant interest is the use of tetrazole-containing polymers. These polymers are being explored for applications such as gas capture, with some demonstrating high efficacy and selectivity for carbon dioxide. lifechemicals.com The incorporation of the tetrazole moiety into polymer backbones can lead to materials with unique functional properties. lifechemicals.com

Furthermore, the ability of tetrazoles to coordinate with metal ions is being exploited to create functional metal-organic frameworks (MOFs). lifechemicals.com These materials have potential applications in gas storage, catalysis, and as sensors. The specific properties of the MOF can be tuned by carefully selecting the tetrazole-based ligand and the metal ion.

Role in Agricultural Chemistry: Herbicides and Pesticides

Tetrazole derivatives have found applications in agricultural chemistry, particularly as herbicides and pesticides. researchgate.netresearchgate.net The structural features of the tetrazole ring can be modified to create compounds with specific biological activities.

Patents and research articles describe the use of tetrazole-substituted benzenesulfonamides as potent herbicides. google.com These compounds have been shown to be effective in controlling unwanted vegetation, and some also exhibit plant growth regulant effects. google.com The herbicidal activity is attributed to the specific combination of the tetrazole moiety with other chemical groups.

The development of new pesticides and herbicides often involves structure-activity relationship studies to optimize the efficacy of the compounds. acs.org By systematically modifying the substituents on the tetrazole ring and the rest of the molecule, researchers can fine-tune the biological activity and selectivity of these agricultural chemicals. acs.org

Corrosion Inhibition Mechanisms and Studies

The electron-rich nature of the tetrazole ring makes its derivatives effective corrosion inhibitors for various metals. uobasrah.edu.iqacs.org this compound and similar compounds can adsorb onto metal surfaces, forming a protective layer that prevents or slows down the corrosion process.

The mechanism of corrosion inhibition by tetrazole derivatives involves the interaction of the nitrogen atoms' lone pair electrons with the metal surface. uobasrah.edu.iq This adsorption can be influenced by the presence of other functional groups on the molecule. For instance, studies have shown that tetrazole derivatives containing electron-donating groups can be particularly effective corrosion inhibitors. acs.orgacs.orgnih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of tetrazole-based corrosion inhibitors. uobasrah.edu.iq These studies have shown that tetrazole compounds can achieve high inhibition efficiencies. uobasrah.edu.iq Surface analysis techniques, like scanning electron microscopy (SEM), have confirmed the formation of a protective film on the metal surface in the presence of these inhibitors. uobasrah.edu.iq

Table 1: Corrosion Inhibition Efficiency of Tetrazole Derivatives

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method | Metal | Medium |

| Tetrazole Derivative A | 5x10⁻³ | 91.34 | Potentiodynamic Polarization | C-steel | 0.5 M HCl |

| Tetrazole Derivative A | 5x10⁻³ | 91.66 | EIS | C-steel | 0.5 M HCl |

| 1-phenyl-1H-tetrazole-5-thiol | - | High | Weight loss, Polarization, EIS | Aluminum | 1.0 M HCl |

| 1-phenyl-1H-tetrazole | - | Moderate | Weight loss, Polarization, EIS | Aluminum | 1.0 M HCl |

| 1H-tetrazol-5-amine | - | Low | Weight loss, Polarization, EIS | Aluminum | 1.0 M HCl |

| 1H-tetrazole | - | Lowest | Weight loss, Polarization, EIS | Aluminum | 1.0 M HCl |

Data compiled from various studies. uobasrah.edu.iqresearchgate.net

Research into Energetic Properties of Tetrazole Systems

The high nitrogen content and positive heats of formation of tetrazole compounds make them a focus of research for energetic materials. rsc.orgnih.govacs.orgacs.org These materials have potential applications as explosives, propellants, and gas generators for applications like automobile airbags. wikipedia.org

The energy released upon decomposition of tetrazole-based materials is a key characteristic. researchgate.net Research focuses on synthesizing new tetrazole derivatives with enhanced detonation performance and thermal stability. rsc.orgrsc.org The introduction of energetic functional groups, such as nitro groups, onto the tetrazole ring system is a common strategy to improve these properties. researchgate.net

The thermal stability of tetrazole compounds is a critical factor for their safe handling and application. nih.govacs.orgacs.org Studies have investigated the decomposition pathways of various tetrazole derivatives, revealing that decomposition often begins with the breakdown of the tetrazole ring. researchgate.net The stability can be influenced by the substituents on the ring. researchgate.net For example, combining tetrazole and triazole rings has led to the development of energetic materials with exceptional stability and low mechanical sensitivity. acs.org

Table 2: Detonation Properties of Selected Energetic Materials

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| N3 series (triazole-tetrazole system) | 8232 - 9341 | 24.06 - 32.59 |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 9017 | - |

| RDX (Reference) | 8795 | - |

| Energetic salts of 3,4-diaminotriazole | 7095 - 8642 | 20.3 - 33.9 |

Conclusion and Future Research Directions

Synthesis of Current Understanding of 4-(5-methyl-1H-tetrazol-1-yl)phenol

The compound this compound, identified by the CAS Number 157124-41-9, is a specific aromatic heterocyclic compound. sigmaaldrich.com Its molecular structure consists of a phenol (B47542) group where the hydroxyl (-OH) group is para- to a 1-substituted 5-methyltetrazole (B45412) ring. The molecular formula of this solid compound is C8H8N4O. sigmaaldrich.com

Currently, this compound is recognized and available commercially as a chemical building block for use in research and development. sigmaaldrich.comhit2lead.com However, a review of scientific literature indicates a notable scarcity of studies dedicated specifically to this molecule. While detailed, peer-reviewed synthetic procedures for this exact compound are not prominent, its availability from suppliers suggests the existence of established, likely proprietary, manufacturing methods.

The scientific understanding of this compound is largely inferred from the well-documented properties of its constituent functional groups. The tetrazole ring is a highly significant moiety in medicinal chemistry, primarily because it serves as a stable bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov This substitution can lead to improved pharmacological profiles, including enhanced metabolic stability and lipophilicity. beilstein-journals.org The tetrazole scaffold is a key component in over 20 FDA-approved drugs, demonstrating a wide array of biological activities such as antihypertensive, antiviral, and anticancer effects. beilstein-journals.orgnih.govnih.gov The phenol group is also a ubiquitous feature in many pharmacologically active molecules and a versatile chemical handle for further functionalization. The combination of these two groups within one molecule suggests a high potential for biological activity and utility in drug discovery.

Unexplored Research Avenues and Methodological Challenges

The most significant gap in the current body of knowledge is the lack of dedicated investigation into the specific biological and chemical properties of this compound. This presents several clear avenues for future research.

Unexplored Research Avenues:

Biological Activity Screening: A comprehensive screening of the compound for various biological activities is a primary area for exploration. Given the known therapeutic applications of tetrazole derivatives, this molecule could be tested for potential anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties. beilstein-journals.orgnih.govresearchgate.net

Materials Science Applications: The potential of this compound in materials science remains uninvestigated. Related tetrazolyl-phenol isomers have been successfully used as ligands to construct metal-organic frameworks (MOFs) and coordination polymers with unique luminescent and magnetic properties. daneshyari.comrsc.org Exploring the coordination chemistry of this compound with various metal ions could lead to novel functional materials.

Physicochemical Characterization: Fundamental physicochemical properties, including its pKa, solubility in various solvents, and single-crystal X-ray structure, have not been reported in the literature. This data is essential for any future application in medicinal or materials chemistry.

Methodological Challenges:

Publicly Available Synthesis: A primary methodological hurdle for academic researchers is the absence of a detailed, optimized, and publicly available synthetic protocol. The development of a high-yield, scalable synthesis is a prerequisite for enabling broader research into its properties and applications. General methods for synthesizing 1-aryl-tetrazoles often start from corresponding nitriles or anilines, but a route specific to this molecule needs to be established. researchgate.netmdpi.com

Isomer Selectivity: The synthesis of N-substituted tetrazoles can often produce a mixture of 1- and 2-substituted isomers. A significant challenge lies in developing a regioselective synthesis that exclusively or primarily yields the desired this compound isomer, or in establishing an efficient method for their separation and characterization.

Translational Potential and Prospective Development in Chemical and Biological Sciences

The prospective development of this compound is promising in both chemical and biological fields, stemming from its unique structural features.

In Chemical Sciences: The compound's most immediate potential is as a versatile chemical intermediate. sigmaaldrich.comhit2lead.com The phenol's hydroxyl group and the nitrogen atoms of the tetrazole ring provide multiple reactive sites for further chemical modification. This makes it an ideal scaffold for use in combinatorial chemistry to generate libraries of more complex molecules for high-throughput screening. It can also serve as a key ligand for the development of novel coordination complexes, potentially leading to new catalysts or functional materials. rsc.org

In Biological Sciences: The most significant translational potential lies in drug discovery and medicinal chemistry. nih.govresearchgate.net

Bioisosterism in Drug Design: As a bioisostere of a carboxylic acid, the tetrazole moiety can be used to optimize lead compounds in drug development. beilstein-journals.org This can enhance metabolic stability, improve cell membrane permeability, and increase oral bioavailability. The compound could serve as a starting point or fragment in designing new therapeutic agents.

New Drug Scaffolds: It holds potential as a foundational scaffold for developing new drugs in therapeutic areas where tetrazoles are prevalent. For instance, the structure shares conceptual similarities with the tetrazole-biphenyl moiety of angiotensin II receptor blockers like losartan (B1675146), suggesting possible applications in cardiovascular disease. mdpi.comresearchgate.net The phenol group, which can mimic the amino acid tyrosine, suggests it could be explored for roles as an enzyme inhibitor, particularly for protein kinases.

Q & A

Q. What experimental conditions optimize the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol derivatives?

- Methodological Answer : Synthesis typically involves arylating quinones using (1H-tetrazol-1-yl)arenediazonium salts under acidic conditions. For example, reactions with thiourea in 2N HCl and glacial acetic acid at reflux (1–2 hours) yield oxathiol-2-one derivatives. Solvent mixtures like EtOH-DMF (1:2 or 2:1) are critical for crystallization . Catalytic systems, such as Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, enhance heterocyclic coupling efficiency. Monitor reaction progress via TLC and optimize yields by adjusting solvent ratios and catalyst loadings .

Q. How can spectroscopic methods validate the structure of this compound derivatives?

- Methodological Answer : Use a combination of H NMR (400 MHz) and C NMR (126 MHz) in DMSO-d to identify chemical shifts for the tetrazole ring (δ ~2.65 ppm for methyl groups) and phenolic protons (δ ~10.00 ppm). Mass spectrometry (e.g., m/z 317–345 [M+H]) confirms molecular weight. Cross-validate with elemental analysis (%C, %H, %N) to ensure purity . For regioselectivity, analyze coupling constants in H NMR to distinguish between para-substituted and sterically hindered products .

Q. What purification techniques are effective for isolating this compound-based compounds?

- Methodological Answer : Recrystallization from EtOH-DMF mixtures (1:1 to 2:1) is preferred due to the compound’s moderate solubility. For byproduct removal, use hot-water washes followed by vacuum filtration. Column chromatography (silica gel, ethyl acetate/hexane) resolves closely related derivatives. Confirm purity via melting point analysis (e.g., 494–500 K decomposition) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cyclization reactions?

- Methodological Answer : The tetrazole’s electron-withdrawing nature activates the phenol moiety for electrophilic substitution, while the methyl group introduces steric hindrance. In naphthoquinone cyclization (e.g., forming naphthooxathiolanes), steric effects are mitigated by using excess thiourea and prolonged reflux (≥1 hour) to drive equilibrium toward product formation. C NMR data (e.g., δ 184.64 ppm for carbonyl groups) and X-ray crystallography (if available) clarify regioselectivity .

Q. How should researchers address contradictions in reported reaction yields for tetrazole-phenol conjugates?

- Methodological Answer : Discrepancies in yields (e.g., 38–91% for similar reactions) often arise from solvent polarity, catalyst efficiency, or impurities. Systematically vary parameters:

- Temperature : Higher temps (80°C vs. 70°C) may accelerate side reactions.

- Acid concentration : Dilute HCl (2N) reduces decomposition compared to concentrated acid.

- Catalyst recycling : Test Bleaching Earth Clay reuse to assess activity loss.

Use DOE (Design of Experiments) to identify critical factors and replicate high-yield conditions (e.g., 85% for oxathiol-2-ones) .

Q. What strategies elucidate the role of the tetrazole-phenol moiety in biological or catalytic activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing methyl with ethyl or halogens) and compare bioactivity via enzymatic assays.

- Computational Modeling : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic attack.

- Spectroscopic Probes : Use fluorescence quenching or IR spectroscopy to study hydrogen bonding between the phenolic -OH and tetrazole nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.